molecular formula C14H20ClNO2 B14616606 Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- CAS No. 59732-15-9

Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-

Cat. No.: B14616606
CAS No.: 59732-15-9
M. Wt: 269.77 g/mol
InChI Key: GTKHYPFVMVBUOV-UHFFFAOYSA-N
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Description

Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is a chemical compound with the molecular formula C14H20ClNO2. It is known for its applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a carbamic chloride group attached to an ethyl[3-(pentyloxy)phenyl] moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- typically involves the reaction of ethyl[3-(pentyloxy)phenyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

[ \text{C14H20NO} + \text{COCl2} \rightarrow \text{C14H20ClNO2} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is carried out in large-scale reactors equipped with safety measures to handle phosgene. The process involves the continuous feeding of ethyl[3-(pentyloxy)phenyl]amine and phosgene into the reactor, followed by the separation and purification of the product using distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and ureas.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Carbamates: Formed by the reaction with alcohols

    Ureas: Formed by the reaction with amines

    Amines: Formed by reduction

Scientific Research Applications

Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Utilized in the preparation of polymers and coatings with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- involves its reactivity with nucleophiles. The carbamic chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify amines and alcohols, which are common functional groups in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic chloride, methyl[3-(pentyloxy)phenyl]
  • Carbamic chloride, ethyl[4-(pentyloxy)phenyl]
  • Carbamic chloride, ethyl[3-(butyloxy)phenyl]

Uniqueness

Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other carbamic chlorides. The presence of the pentyloxy group enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.

Properties

CAS No.

59732-15-9

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

N-ethyl-N-(3-pentoxyphenyl)carbamoyl chloride

InChI

InChI=1S/C14H20ClNO2/c1-3-5-6-10-18-13-9-7-8-12(11-13)16(4-2)14(15)17/h7-9,11H,3-6,10H2,1-2H3

InChI Key

GTKHYPFVMVBUOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)N(CC)C(=O)Cl

Origin of Product

United States

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